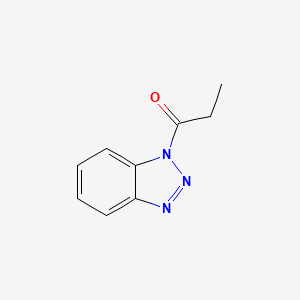

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-9(13)12-8-6-4-3-5-7(8)10-11-12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKSHPLWNCZDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acylbenzotriazoles

Conventional Synthetic Routes

The traditional methods for preparing N-acylbenzotriazoles are valued for their reliability and are broadly categorized by the choice of starting material. These routes involve the activation of a carboxyl group followed by a reaction with 1H-Benzotriazole.

Direct conversion of carboxylic acids into N-acylbenzotriazoles is a preferred approach due to the wide availability of carboxylic acids and the often milder reaction conditions compared to methods starting from acyl chlorides. organic-chemistry.orgorganic-chemistry.org This transformation necessitates the use of activating agents to facilitate the coupling with 1H-Benzotriazole.

A highly efficient and mild one-pot procedure for synthesizing N-acylbenzotriazoles involves the use of thionyl chloride (SOCl₂) as an activating agent. organic-chemistry.orgsci-hub.se In this method, the carboxylic acid is reacted with benzotriazole (B28993) and thionyl chloride in a solvent like dichloromethane at room temperature. organic-chemistry.orgsci-hub.se This approach is applicable to a wide array of substrates, including aliphatic, aromatic, and heterocyclic carboxylic acids, consistently producing high yields of the desired products. organic-chemistry.orgthieme-connect.com For example, the reaction of propionic acid using this method yields 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one in 92% yield. sci-hub.se

Another effective method utilizes trichloroacetonitrile (B146778) (CCl₃CN) as the activating reagent. thieme-connect.comthieme-connect.com This process involves the activation of the carboxylic acid through the in situ formation of an imidate intermediate. thieme-connect.comthieme-connect.com This intermediate then reacts with 1H-benzotriazole to furnish the final N-acylbenzotriazole product. thieme-connect.com This one-pot, metal-free methodology is noted for its simplicity and effectiveness for both aromatic and aliphatic substrates. thieme-connect.comthieme-connect.com

| Carboxylic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Propionic acid | This compound | 92 | sci-hub.se |

| Palmitic acid | 1-(1H-1,2,3-Benzotriazol-1-yl)hexadecan-1-one | 89 | sci-hub.se |

| Benzoic acid | (1H-1,2,3-Benzotriazol-1-yl)(phenyl)methanone | 93 | sci-hub.se |

| 2-Thiophenecarboxylic acid | (1H-1,2,3-Benzotriazol-1-yl)(thiophen-2-yl)methanone | 97 | sci-hub.se |

A facile and economical path for the synthesis of N-acylbenzotriazoles from carboxylic acids has been developed using a combination of N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃). researchgate.net This one-pot reaction is conducted in anhydrous dichloromethane at room temperature and typically completes within an hour, offering high yields under mild conditions. researchgate.net The methodology is versatile, proving effective for a diverse range of carboxylic acids, including sugar acids. researchgate.net

| Carboxylic Acid | Yield (%) | Reference |

|---|---|---|

| Benzoic acid | 95 | researchgate.net |

| 4-Methylbenzoic acid | 94 | researchgate.net |

| 4-Chlorobenzoic acid | 90 | researchgate.net |

| Cinnamic acid | 92 | researchgate.net |

The Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide (CMPI), is a highly effective condensing agent for the synthesis of N-acylbenzotriazoles from carboxylic acids. arkat-usa.orgresearchgate.net This method is characterized by its mild, one-pot conditions, short reaction times, and broad substrate scope, which includes aliphatic, aromatic, and heterocyclic carboxylic acids. arkat-usa.org The reaction proceeds by activating the hydroxyl group of the carboxylic acid, facilitating subsequent nucleophilic attack by 1H-benzotriazole. arkat-usa.orgscispace.com This approach is lauded for its easy handling and consistently high yields, often without the need for column chromatography for purification. arkat-usa.org

The development of one-pot syntheses for N-acylbenzotriazoles represents a significant advancement in efficiency and convenience. organic-chemistry.orgscilit.com These methods, which utilize activating agents such as thionyl chloride or tosyl chloride, allow for the direct conversion of carboxylic acids to their corresponding N-acylbenzotriazoles without isolating intermediates. organic-chemistry.orgresearchgate.net The mild reaction conditions are compatible with a wide variety of functional groups, enabling the synthesis of a diverse library of N-acylbenzotriazoles from aliphatic, aromatic, unsaturated, and heterocyclic carboxylic acids in high yields. organic-chemistry.orgsci-hub.se This versatility makes one-pot procedures a powerful tool in organic synthesis. organic-chemistry.org

One of the most traditional and straightforward methods for preparing N-acylbenzotriazoles is the reaction between an acyl chloride and 1H-Benzotriazole. sci-hub.sethieme-connect.com This reaction is typically performed by heating the two reactants, sometimes in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. acs.org While this method is effective, it is often considered less favorable than routes starting from carboxylic acids, particularly when dealing with sensitive substrates, as acyl chlorides are highly reactive and can be difficult to handle. organic-chemistry.orgorganic-chemistry.org Nevertheless, it remains a fundamental and widely used approach in the synthesis of N-acylbenzotriazoles. thieme-connect.com

Synthesis from Aldehydes (e.g., with N-Chlorobenzotriazole)

A convenient method for the preparation of N-acylbenzotriazoles involves the direct conversion of aldehydes. arkat-usa.orgresearchgate.net This transformation can be efficiently achieved using N-chlorobenzotriazole in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN). arkat-usa.orgresearchgate.net The reaction typically involves refluxing the aldehyde with N-chlorobenzotriazole in a solvent like benzene (B151609). arkat-usa.orgresearchgate.net This process is particularly useful when the aldehyde is more readily available than the corresponding carboxylic acid. arkat-usa.orgresearchgate.net

The reaction proceeds via a radical mechanism, similar to the conversion of aldehydes to acid bromides using N-bromosuccinimide and AIBN. arkat-usa.org A variety of aldehydes can be converted into their corresponding N-acylbenzotriazoles with yields ranging from 53% to 83%. arkat-usa.orgresearchgate.net

Table 1: Synthesis of N-Acylbenzotriazoles from Aldehydes with N-Chlorobenzotriazole

| Aldehyde (RCHO) | Product (RCO-Bt) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| C6H5CHO | 3a | 0.5 | 83 |

| 4-ClC6H4CHO | 3b | 1.0 | 79 |

| 4-MeOC6H4CHO | 3c | 1.0 | 76 |

| 4-NO2C6H4CHO | 3d | 1.0 | 81 |

| 4-Me2NC6H4CHO | 3e | 3.0 | 75 |

Data sourced from ARKIVOC. arkat-usa.org

Synthesis from Diaryliodonium Salts

N-acyl heterocyclic compounds, such as N-acyl carbazoles, can be synthesized from cyclic diaryliodonium salts. researchgate.netchemrxiv.orgbeilstein-journals.org This method provides a single-step process where amides react with cyclic diaryliodonium triflates. researchgate.netchemrxiv.org The reaction is typically facilitated by a copper iodide (CuI) catalyst in a solvent like p-xylene, often with an activating ligand such as diglyme. researchgate.netbeilstein-journals.orgbeilstein-journals.org This approach is notable as it creates two carbon-nitrogen bonds simultaneously from a mono-halogenated starting material, which can reduce halogen waste compared to traditional methods that start from 2,2'-dihalobiphenyls. chemrxiv.orgbeilstein-journals.org The versatility of this method has been demonstrated with a range of amides and iodonium triflates, also enabling the production of other N-heterocycles like acridines and phenoxazines. researchgate.netbeilstein-journals.org

Modern and Sustainable Approaches

Recent advancements in synthetic chemistry have emphasized the development of more environmentally friendly and efficient methods for creating N-acylbenzotriazoles.

Green Chemistry Considerations in Synthesis

N-acylbenzotriazoles are considered advantageous from a green chemistry perspective. mdpi.com They are often stable, crystalline solids that can be easily handled. scispace.com Their use as acylating agents avoids the need for converting carboxylic acids into more hazardous acyl chlorides or acid anhydrides, which are associated with corrosive byproducts and often require stringent reaction conditions. mdpi.comorganic-chemistry.org The benzotriazole unit itself serves as an excellent leaving group, and the byproduct, benzotriazole, is water-soluble, simplifying workup procedures. mdpi.comscispace.com These characteristics contribute to cleaner reaction profiles and reduced environmental impact. mdpi.com

Electrosynthesis

Electrochemical synthesis offers a mild and efficient route to N-acylbenzotriazoles from aldehydes and benzotriazole. researchgate.netresearchgate.net This method provides good to excellent yields and avoids the use of superstoichiometric and hazardous chemical oxidants. researchgate.net The core of this process involves the electrochemical oxidation of a benzotriazole-aldehyde adduct. researchgate.netresearchgate.net This is facilitated by a redox mediator, such as N-hydroxyphthalimide (NHPI), which generates phthalimido-N-oxy (PINO) to drive the oxidation. researchgate.netresearchgate.net This electrosynthesis aligns with green chemistry principles by significantly reducing corrosive and toxic reagents and minimizing waste production. researchgate.net

Mechanochemistry in Synthesis

Mechanochemistry, specifically using techniques like vibrational ball-milling (VBM), presents an eco-friendly, solvent-free approach to synthesizing N-acylbenzotriazole derivatives. scispace.comacs.orgacs.org This method has been successfully applied to the preparation of N-protected-α-aminoacyl benzotriazoles, which are valuable intermediates in peptide synthesis. scispace.comacs.orgresearchgate.net The reactions are performed by milling the reactants, sometimes with a small amount of liquid additive in a technique known as liquid-assisted grinding (LAG). scispace.comacs.orgacs.org This approach often results in good to excellent yields and simplifies product isolation, which can sometimes be achieved by simple precipitation in water. scispace.comacs.org By avoiding bulk organic solvents, mechanochemistry significantly improves the environmental profile compared to classical solution-phase synthesis. scispace.com

Table 2: Mechanochemical Synthesis of Dipeptides using N-Acylbenzotriazoles

| N-Fmoc-α-amino acyl benzotriazole | Amino Ester | Base | Yield (%) |

|---|---|---|---|

| Fmoc-Phe-Bt | H-Gly-OEt·HCl | DIPEA | 71 |

| Fmoc-Leu-Bt | H-Gly-OEt·HCl | DIPEA | 85 |

| Fmoc-Leu-Bt | H-Ala-OtBu·HCl | DIPEA | 95 |

| Fmoc-Leu-Bt | H-Val-OMe·HCl | DIPEA | 92 |

Data sourced from ACS Sustainable Chemistry & Engineering. acs.org

Regioselectivity in N-Substitution of Benzotriazole Derivatives

A significant challenge in the synthesis of N-substituted benzotriazoles is controlling the regioselectivity of the substitution. Benzotriazole exists in a dynamic equilibrium between two tautomeric forms, which complicates selective functionalization at the N1, N2, or N3 positions. nih.gov Alkylation of 1,2,3-benzotriazole often results in a mixture of N1 and N2 isomers. nih.gov

However, methods have been developed to control this regioselectivity. For instance, in the rhodium-catalyzed allylation of 1,2,3-benzotriazoles with allenes, the choice of phosphine ligand on the rhodium catalyst can direct the substitution to either the N1 or N2 position with high selectivity. nih.govnih.gov The use of a DPEphos ligand, for example, leads to the exclusive formation of the N2 substituted product, while a JoSPOphos ligand favors the N1 product. nih.gov This ligand-mediated control over regioselectivity is a powerful tool for synthesizing specific isomers of N-substituted benzotriazole derivatives for various applications. nih.govnih.gov

Reactivity and Reaction Mechanisms of N Acylbenzotriazoles

General Reaction Pathways and Intermediate Formation

The primary reaction pathway for N-acylbenzotriazoles involves the transfer of the acyl group to a nucleophile. This process is facilitated by the stability of the resulting benzotriazole (B28993) anion. The reaction generally proceeds through a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the benzotriazole anion and forming the new acylated product.

N-acylbenzotriazoles can also participate in reactions that involve rearrangement or fragmentation. For example, under specific conditions, they can undergo the Curtius rearrangement. In a one-pot, metal-free process, N-acylbenzotriazoles react with diphenylphosphoryl azide (DPPA) to generate an isocyanate intermediate. organic-chemistry.org This highly reactive isocyanate can then be trapped by various nucleophiles like amines, amides, phenols, or thiols to produce ureas, N-acylureas, carbamates, and thiocarbamates, respectively. organic-chemistry.org

The formation of intermediates is crucial to the diverse reactivity of N-acylbenzotriazoles. In addition to the tetrahedral intermediates in nucleophilic acyl substitution and the isocyanate intermediates in Curtius rearrangements, radical intermediates can also be generated under specific conditions.

Benzotriazole Ring Cleavage (BtRC) Reactions

While the benzotriazole group is an excellent leaving group, it can also participate directly in reactions leading to the cleavage of the triazole ring itself. These Benzotriazole Ring Cleavage (BtRC) reactions open up synthetic pathways to various heterocyclic structures. nih.govarkat-usa.org

One notable application of BtRC is the synthesis of 2-substituted benzoxazoles. This transformation can be mediated by Lewis acids such as aluminum chloride (AlCl₃) or copper(II) trifluoromethanesulfonate (Cu(OTf)₂). nih.govarkat-usa.org The proposed mechanism involves the coordination of the Lewis acid to the N-acylbenzotriazole, which facilitates the cleavage of the N-N bond within the triazole ring. This is followed by an intramolecular cyclization and subsequent rearrangement to form the stable benzoxazole ring system. The Cu(OTf)₂-mediated method has been shown to be effective for a broad range of substrates, including both aryl and alkyl N-acylbenzotriazoles. arkat-usa.org

Reductive cleavage of the benzotriazole ring can also be achieved. For instance, attempts to perform a Bu₃SnH-mediated cyclization of N-acylbenzotriazoles unexpectedly resulted in the formation of N-phenylamides through a reductive cleavage of the benzotriazole ring, accompanied by the evolution of nitrogen gas (N₂). researchgate.net

Mechanistic Studies of Specific Transformations

The pyrolysis of benzotriazole derivatives is a well-established method for generating reactive intermediates. Flash vacuum pyrolysis (FVP) of 1-phenylbenzotriazoles, for example, is the basis of the Graebe-Ullmann synthesis of carbazoles, which is thought to proceed through iminocyclohexadienylidene biradical intermediates. uq.edu.au

In the case of N-vinylbenzotriazoles, FVP leads to the loss of N₂ and the formation of intermediates that can rearrange to various products. Studies on 1-vinylbenzotriazole have shown that it undergoes pyrolysis to form N-phenylketenimine and indole in parallel reactions, rather than consecutively. uq.edu.au The formation of these products can be rationalized by the initial extrusion of nitrogen to form a biradical intermediate, which can then undergo different rearrangement pathways. N-phenylketenimine itself decomposes under high-temperature FVP via free radical mechanisms, yielding products like phenylacetonitrile, acetonitrile, and benzene (B151609). uq.edu.au While specific studies on the pyrolysis of 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one are not prevalent, the general principles observed with other N-substituted benzotriazoles suggest that it would likely decompose via nitrogen extrusion to form highly reactive biradical or carbene-like intermediates.

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can mediate a variety of chemical transformations, often under mild conditions. researchgate.netbohrium.com Its high oxophilicity and ability to coordinate with Lewis basic sites allow for high stereoselectivity in many reactions. nih.gov While the primary use of SmI₂ is in reductive couplings and functional group reductions, it can also induce ring-opening and cleavage reactions. researchgate.netnih.gov

Although direct studies on the reaction of this compound with SmI₂ are limited, the reactivity of related benzotriazole derivatives provides insight. For instance, 1-(chloromethyl)benzotriazole undergoes SmI₂-promoted reactions with isocyanates to form N-substituted 2-(benzotriazol-1-yl)acetamides. researchgate.net This suggests that SmI₂ can generate reactive organosamarium intermediates from benzotriazole derivatives. It is plausible that under specific conditions, SmI₂ could mediate the reductive cleavage of the N-N or N-C bonds in N-acylbenzotriazoles, potentially leading to ring-opened products or facilitating coupling reactions. The reaction mechanism would likely involve single-electron transfer from SmI₂ to the benzotriazole derivative, generating a radical anion intermediate that could then undergo fragmentation or further reduction. nih.gov

The most common and synthetically useful reactions of N-acylbenzotriazoles, such as this compound, are with nucleophiles. These compounds act as efficient, neutral acylating agents for a wide variety of nucleophiles. organic-chemistry.org

The general mechanism is a nucleophilic acyl substitution where the benzotriazole anion serves as the leaving group. This methodology has been extensively used for the synthesis of amides, esters, and thioesters.

Amide Formation : N-acylbenzotriazoles react readily with aqueous ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively, in very good yields. organic-chemistry.org The reactions proceed under neutral conditions, avoiding the need for strong bases or the formation of corrosive byproducts like HCl that occur when using acyl chlorides. organic-chemistry.org

Ester and Thioester Formation : Similarly, alcohols and thiols can be acylated by N-acylbenzotriazoles to form the corresponding esters and thioesters.

C-Acylation : Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, can also react with N-acylbenzotriazoles, leading to the formation of new carbon-carbon bonds.

The reactivity of N-acylbenzotriazoles is generally higher than that of corresponding esters but lower than that of acyl halides, providing a good balance between stability and reactivity. bohrium.com In competition experiments with strong nucleophiles like piperidine, the standard acyl transfer reaction is the preferred pathway over other potential reactions like methylene insertion. nih.gov

The table below summarizes the outcomes of reacting N-acylbenzotriazoles with various nucleophiles.

| Nucleophile Type | Reagent | Product Type |

| Nitrogen Nucleophile | Ammonia (NH₃) | Primary Amide |

| Nitrogen Nucleophile | Primary Amine (R-NH₂) | Secondary Amide |

| Nitrogen Nucleophile | Secondary Amine (R₂NH) | Tertiary Amide |

| Oxygen Nucleophile | Alcohol (R-OH) | Ester |

| Sulfur Nucleophile | Thiol (R-SH) | Thioester |

| Carbon Nucleophile | Active Methylene Compound | β-Dicarbonyl Compound |

Isomerization and Tautomerism of N-Substituted Benzotriazoles

Benzotriazole itself exists as a mixture of two tautomers: the 1H- and 2H-forms, with the 1H-tautomer being the more stable and predominant form in solution and the solid state. researchgate.net When a substituent is introduced onto one of the nitrogen atoms, as in this compound, the possibility of isomerization arises.

For N-substituted benzotriazoles, three positional isomers are possible: the 1-substituted, 2-substituted, and 3-substituted forms. The 1- and 3-substituted isomers are structurally equivalent due to the symmetry of the benzotriazole ring system. Therefore, the main equilibrium to consider is between the 1-substituted and 2-substituted isomers.

Studies on various N-substituted benzotriazoles have shown that the position of this equilibrium is influenced by factors such as the nature of the substituent and the solvent. For N-acyl derivatives, the acyl group is typically found on the N1 position. However, interconversion between N1- and N2-acyl isomers can occur, particularly as an intermediate step in certain reactions, such as the synthesis of enamido triflates from NH-1,2,3-triazoles. rsc.org Computational studies have been employed to determine the relative stabilities of these isomers and the energy barriers for their interconversion. researchgate.net This tautomerism and potential for isomerization are key features of benzotriazole chemistry, influencing the reactivity and outcomes of reactions involving these heterocyclic systems.

Applications in Advanced Organic Synthesis

N-Acylation Reactions

N-acylation is a fundamental transformation in organic chemistry, crucial for the formation of amide bonds which are central to pharmaceuticals, natural products, and polymers. N-acylbenzotriazoles, including 1-(1H-1,2,3-benzotriazol-1-yl)propan-1-one, are versatile reagents for the transfer of acyl groups to nitrogen nucleophiles under mild conditions.

Amide Synthesis

The reaction of N-acylbenzotriazoles with primary and secondary amines is a widely employed method for the synthesis of amides. This methodology is appreciated for its operational simplicity, high yields, and the generation of benzotriazole (B28993) as a readily removable byproduct.

N-acylbenzotriazoles react efficiently with a broad range of amines to produce primary, secondary, and tertiary amides. The reaction typically proceeds by the nucleophilic attack of the amine on the activated carbonyl carbon of the N-acylbenzotriazole, leading to the formation of the amide bond and the release of benzotriazole. Research has demonstrated the utility of various N-acylbenzotriazoles in these transformations. For instance, the synthesis of amides from carboxylic acids and amines can be achieved in a one-pot reaction using thionyl chloride and benzotriazole, where the N-acylbenzotriazole is formed in situ. nih.govrsc.org This method is effective even with sterically hindered amines, affording excellent yields of the corresponding amides. rsc.org

The versatility of this method is highlighted by its application to a wide array of substrates, as shown in the table below, which illustrates the synthesis of various amides using N-acylbenzotriazole methodology.

| Amine | N-Acylbenzotriazole Derivative | Product | Yield (%) |

| Aniline | 1-Benzoyl-1H-benzotriazole | N-Phenylbenzamide | 95 |

| Pyrrolidine | 1-Acetyl-1H-benzotriazole | 1-(Pyrrolidin-1-yl)ethan-1-one | 98 |

| Diethylamine | 1-Propionyl-1H-benzotriazole | N,N-Diethylpropanamide | 92 |

| Benzylamine | 1-(4-Methoxybenzoyl)-1H-benzotriazole | N-Benzyl-4-methoxybenzamide | 96 |

This table presents representative examples of amide synthesis using N-acylbenzotriazole derivatives.

The N-acylbenzotriazole methodology is also amenable to the synthesis of more complex and functionally substituted amides. For example, N-acyl-1H-1,2,3-benzotriazoles derived from olefinic fatty acids have been successfully prepared and characterized. nih.gov This demonstrates the compatibility of the method with molecules containing other functional groups, such as double bonds and hydroxyl groups. nih.gov The synthesis of α-hydroxyamides, which are important building blocks in medicinal chemistry, can be achieved by using N-acylbenzotriazoles derived from α-hydroxy acids.

Furthermore, the synthesis of perfluoroalkylated amides can be accomplished using this chemistry. Given the unique electronic properties of perfluoroalkyl groups, their introduction into organic molecules is of significant interest. The reaction of perfluoroacylated benzotriazoles with amines provides a direct route to these valuable compounds.

The utility of N-acylbenzotriazoles extends to both solid-phase and solution-phase synthesis, which are critical platforms for combinatorial chemistry and peptide synthesis. In solution-phase synthesis, the reagents are mixed in a suitable solvent, and the product is isolated and purified after the reaction is complete. mdpi.com This approach is suitable for a wide range of scales.

Solid-phase synthesis, on the other hand, involves attaching one of the reactants to a solid support (resin) and performing the reaction in a heterogeneous manner. This technique simplifies purification, as excess reagents and byproducts can be washed away, and is particularly well-suited for the automated synthesis of peptides. nih.gov Benzotriazole-based coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are widely used in solid-phase peptide synthesis to activate carboxylic acids for amide bond formation. nih.govacs.orgnih.gov These reagents generate an N-acylbenzotriazole intermediate on the solid support, which then reacts with the N-terminal amine of the growing peptide chain.

Peptide and Peptidomimetic Synthesis

The formation of the peptide bond, which is a specific type of amide bond, is a cornerstone of peptide and protein chemistry. The mild reaction conditions and high coupling efficiency associated with N-acylbenzotriazoles make them valuable tools in this field.

N-(α-aminoacyl)benzotriazoles are effective reagents for the synthesis of dipeptides and tripeptides. researchgate.net These reagents can be prepared from N-protected amino acids and benzotriazole. Subsequent reaction with an amino acid ester or another peptide fragment yields the desired peptide. The use of N-protected aminoacyl benzotriazoles helps to prevent racemization of the chiral centers, a common problem in peptide synthesis. researchgate.net

The table below provides examples of dipeptide synthesis using N-acylbenzotriazole-mediated coupling.

| N-Protected Aminoacyl Benzotriazole | Amino Acid Ester | Dipeptide Product | Yield (%) |

| N-Cbz-Gly-Bt | H-Phe-OMe | Cbz-Gly-Phe-OMe | 85 |

| N-Boc-Ala-Bt | H-Leu-OEt | Boc-Ala-Leu-OEt | 88 |

| N-Fmoc-Val-Bt | H-Gly-OtBu | Fmoc-Val-Gly-OtBu | 90 |

This table showcases the synthesis of protected dipeptides using N-acylbenzotriazole (Bt) derivatives of N-protected amino acids.

The synthesis of tripeptides follows a similar strategy, where a dipeptide is coupled with an activated amino acid. The efficiency and chemoselectivity of the benzotriazole methodology have been demonstrated in the assembly of these short peptide chains. researchgate.netresearchgate.net

Preparation of Complex Peptide Sequences (e.g., Cyclic Peptides, Peptidomimetics)

N-acylbenzotriazoles, such as this compound, serve as effective acylating agents in the assembly of complex peptide structures. The formation of a peptide bond involves the activation of a carboxylic acid group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often used for this activation, but their utility can be enhanced by additives. nih.gov

The benzotriazole scaffold is central to many widely used coupling reagents, including HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), which generate activated benzotriazolyl esters in situ. nih.gov These reagents facilitate rapid coupling kinetics, which is crucial for the efficient synthesis of long or sterically hindered peptide sequences. nih.gov

The development of peptidomimetics, molecules that mimic the structure and function of peptides, often involves replacing the classic amide bond with more stable surrogates to improve bioavailability and resist enzymatic degradation. semanticscholar.org The 1,2,3-triazole ring, which is structurally related to the benzotriazole core of the reagent, is a notable bioisostere for the amide bond. semanticscholar.org While this compound is used to build the standard peptide backbone, the principles of activating carboxylic acids are fundamental to incorporating such non-natural elements.

Racemization Suppression in Peptide Coupling

A significant challenge in peptide synthesis is the prevention of racemization at the α-carbon of the activated amino acid. nih.govresearchgate.net This epimerization can occur via the formation of an oxazolone intermediate. peptide.com The use of additives like 1-hydroxybenzotriazole (HOBt) and its aza-analogs (HOAt) is a standard strategy to suppress this side reaction. nih.govpeptide.com

When a carbodiimide is used to activate an amino acid, HOBt intercepts the initial activated species to form an active ester, the HOBt ester. This intermediate is highly reactive towards the amine component but is less prone to forming the racemizable oxazolone. peptide.com The mechanism of action for coupling reagents derived from benzotriazole, such as HBTU and TBTU, inherently incorporates this principle, as they are built around the HOBt structure. nih.gov

Studies have shown that coupling reagents incorporating the 1-hydroxy-7-azabenzotriazole (HOAt) moiety are particularly effective at minimizing racemization, even more so than their HOBt-based counterparts. semanticscholar.org The presence of the nitrogen atom in the pyridine ring of HOAt is thought to further stabilize the active ester intermediate. While this compound itself is an acylating agent rather than an additive, its chemistry is intrinsically linked to the benzotriazole system that is fundamental to these racemization-suppressing strategies. For instance, in tests comparing various coupling conditions for sensitive amino acids like histidine, the inclusion of HOBt significantly reduced the formation of the D-isomer from over 10% to less than 0.3%. datapdf.com

Mechanochemical Peptide Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to drive chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. N-acylbenzotriazole derivatives have been successfully employed in the mechanochemical synthesis of di- and tripeptides. researchgate.net This approach allows for the coupling of various amino acids protected with standard groups like N-Boc, N-Fmoc, or N-Cbz with amino esters or amides. researchgate.net The solid-state reaction proceeds efficiently, highlighting the robust reactivity of the N-acylbenzotriazole as an acylating agent under these conditions. This methodology aligns with the principles of green chemistry by eliminating bulk solvent usage.

C-Acylation Reactions

This compound and related N-acylbenzotriazoles are powerful reagents for C-acylation, the formation of a carbon-carbon bond via the introduction of an acyl group. They offer significant advantages over traditional acylating agents like acid chlorides, being more stable, easier to handle, and often providing higher regioselectivity. organic-chemistry.org

Synthesis of β-Keto Esters and β-Diketones

β-Dicarbonyl compounds, including β-keto esters and β-diketones, are valuable synthetic intermediates. organic-chemistry.org 1-Acylbenzotriazoles provide a highly effective method for their synthesis via the C-acylation of ketone and ester enolates. organic-chemistry.org Traditional methods for enolate acylation often suffer from a lack of regioselectivity, yielding mixtures of O-acylated and C-acylated products. organic-chemistry.org However, the use of 1-acylbenzotriazoles favors C-acylation exclusively, avoiding the formation of O-acylated byproducts. organic-chemistry.org

The reaction typically involves the deprotonation of a ketone with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. Subsequent treatment with an N-acylbenzotriazole, like this compound, results in the clean formation of the 1,3-diketone. organic-chemistry.org This method is general and efficient for preparing a wide range of β-dicarbonyl compounds. organic-chemistry.org

| Ketone Starting Material | N-Acylbenzotriazole | Product (β-Diketone) | Yield |

|---|---|---|---|

| Acetophenone | 1-Benzoyl-1H-benzotriazole | 1,3-Diphenylpropane-1,3-dione | 92% |

| Propiophenone | 1-Benzoyl-1H-benzotriazole | 2-Methyl-1,3-diphenylpropane-1,3-dione | 85% |

| Cyclohexanone | 1-Benzoyl-1H-benzotriazole | 2-Benzoylcyclohexan-1-one | 78% |

| Acetone | 1-Benzoyl-1H-benzotriazole | 1-Phenylbutane-1,3-dione | 75% |

Data derived from studies on regioselective C-acylation of ketone enolates. organic-chemistry.org

C-Acylation of Ketones and Other Intermediates (e.g., Enaminones)

The utility of N-acylbenzotriazoles extends to the C-acylation of other stabilized carbanions and intermediates. A notable application is the synthesis of enaminones, which are important precursors for various heterocyclic compounds. organic-chemistry.org This synthesis is achieved through the acylation of metalated ketimines. organic-chemistry.org

In this process, a ketimine is treated with LDA to form an aza-enolate (a metalated imine). The addition of an N-acylbenzotriazole to this intermediate leads to regioselective C-acylation, producing the desired enaminone in good to excellent yields. organic-chemistry.org This method is superior to traditional approaches using esters, which often result in lower yields and conversions. organic-chemistry.org The reaction proceeds cleanly without the formation of N-acylation byproducts, demonstrating the high C-selectivity of the acylbenzotriazole reagent. organic-chemistry.org

| Ketimine | N-Acylbenzotriazole | Product (Enaminone) | Yield |

|---|---|---|---|

| N-(1-phenylethylidene)aniline | 1-Propanoyl-1H-benzotriazole | 3-Anilino-1-phenylpent-2-en-1-one | 80% |

| N-(cyclohexylidene)aniline | 1-Benzoyl-1H-benzotriazole | 2-Benzoyl-N-phenylcyclohex-1-en-1-amine | 75% |

| N-(1-phenylethylidene)cyclohexylamine | 1-Acetyl-1H-benzotriazole | 3-(Cyclohexylamino)-1-phenylbut-2-en-1-one | 85% |

Yields reported for the synthesis of enaminones using acylbenzotriazoles. organic-chemistry.org

O-Acylation and S-Acylation Reactions

Beyond their use in forming C-C bonds, N-acylbenzotriazoles are highly effective reagents for O-acylation (esterification) and S-acylation (thioesterification). researchgate.net The mild reaction conditions and the neutral character of the benzotriazole leaving group make these reagents an excellent alternative to acid chlorides or anhydrides, particularly for sensitive substrates. organic-chemistry.orgresearchgate.net

The acylation of alcohols (O-acylation) to form esters and thiols (S-acylation) to form thioesters proceeds efficiently. This transformation is valuable in medicinal chemistry for creating prodrugs, where masking a polar hydroxyl group as a more lipophilic ester can improve pharmacokinetic properties. nih.gov Similarly, S-acylation is a key post-translational modification of proteins, and reagents that facilitate this linkage are of significant interest in chemical biology. biorxiv.org The reaction of N-acyl-1H-1,2,3-benzotriazoles with fatty acids, for example, has been used to prepare derivatives for biological screening. nih.gov

Construction of Diverse Heterocyclic Systems

N-acylbenzotriazoles, including this compound, are pivotal intermediates for synthesizing a wide array of heterocyclic compounds. Their predictable reactivity and stability make them ideal building blocks for creating complex molecular architectures.

Synthesis of Oxadiazoles

N-acylbenzotriazoles are valuable precursors for the synthesis of 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, which are significant scaffolds in medicinal chemistry. researchgate.net One effective method involves a one-pot sequential N-acylation and dehydrative cyclization. In this process, an N-acylbenzotriazole reacts with ethyl carbazate, followed by treatment with a dehydrating agent like a triphenylphosphine-iodine complex, to yield 5-substituted-2-ethoxy-1,3,4-oxadiazoles. nih.govacs.orgacs.org This reaction is efficient, proceeds rapidly, and is compatible with a variety of functional groups on the acyl chain. acs.org

The resulting 2-ethoxy-1,3,4-oxadiazoles can be further transformed into 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones upon reaction with alkyl halides. nih.govacs.org The Katritzky group also developed a method for synthesizing biologically relevant 1,2,4-oxadiazoles derived from chiral α-amino acids using N-acylbenzotriazoles. researchgate.net

Formation of Furanone Derivatives

The application of N-acylbenzotriazoles extends to the synthesis of furanone derivatives. A notable example is the formation of these lactone structures from levulinic acid. When levulinic acid is treated with benzotriazole and thionyl chloride, an N-acylbenzotriazole intermediate is formed which can subsequently cyclize to yield furanone derivatives. organic-chemistry.org This reaction highlights the potential of N-acylbenzotriazole methodology in lactone synthesis, providing a convenient route to these important heterocyclic motifs. organic-chemistry.org

Benzoxazole and Benzimidazole Synthesis

Benzoxazoles and benzimidazoles are crucial heterocyclic cores in many biologically active compounds. chemicalbook.comnih.govrsc.org N-acylbenzotriazoles serve as efficient acylating agents for their synthesis. The general strategy involves the condensation of an N-acylbenzotriazole with a 2-aminophenol or a 1,2-phenylenediamine. chemicalbook.comnih.gov This reaction typically proceeds via an initial N-acylation followed by an intramolecular cyclization and dehydration to form the benzoxazole or benzimidazole ring.

A significant advancement in this area is the use of a copper(II) triflate-triggered benzotriazole ring cleavage (BtRC) approach. researchgate.net This method allows for the synthesis of 2-aryl/alkyl benzoxazoles from N-acylbenzotriazoles in moderate to good yields. thieme-connect.comresearchgate.net The reaction's efficiency is influenced by the electronic nature of the substituents on the acyl group, with electron-donating groups generally leading to higher yields. researchgate.net Furthermore, N-acylbenzotriazoles have been employed in the preparation of benzoxazoles through flash vacuum pyrolysis. scielo.org.mx

| Substrate | Product | Catalyst/Conditions | Yield (%) |

| N-propanoylbenzotriazole | 2-Ethylbenzoxazole | Cu(OTf)₂ / Heat | Good |

| N-benzoylbenzotriazole | 2-Phenylbenzoxazole | Cu(OTf)₂ / Heat | 75% |

| N-(4-methoxybenzoyl)benzotriazole | 2-(4-methoxyphenyl)benzoxazole | Cu(OTf)₂ / Heat | 82% |

| N-(4-nitrobenzoyl)benzotriazole | 2-(4-nitrophenyl)benzoxazole | Cu(OTf)₂ / Heat | 51% |

Multicomponent Reactions (MCRs) for Heterocycle Formation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. N-acylbenzotriazoles are well-suited as components in MCRs due to their role as stable and effective acylating agents. thieme-connect.comorganic-chemistry.org

Their participation can be envisioned in classic MCRs such as the Ugi reaction, where the N-acylbenzotriazole could potentially replace the carboxylic acid component. The Ugi reaction combines an acid, an amine, an aldehyde or ketone, and an isocyanide to produce α-acylaminoamides, which can be precursors to various heterocyclic systems. beilstein-journals.org The predictable reactivity of N-acylbenzotriazoles allows for their incorporation into novel MCR sequences, streamlining the synthesis of diverse libraries of heterocyclic compounds for drug discovery and materials science.

Synthesis of Polycyclic Heteroaromatics (e.g., from Aryl Isocyanates)

A remarkable application of N-acylbenzotriazoles is their reaction with aryl isocyanates to construct complex polycyclic heteroaromatic systems. figshare.comacs.orgfigshare.com The structure of the resulting polycycle is highly dependent on the nature of the acyl group attached to the benzotriazole. acs.orgdoi.org This method provides a direct route to valuable scaffolds like quinolines, phenanthridines, and other fused heterocyclic systems. researchgate.netfigshare.com

The reaction mechanism often involves the initial formation of a ketene intermediate through the elimination of the benzotriazole group. doi.org This is followed by a series of cycloadditions and rearrangements with multiple molecules of the aryl isocyanate. The number of isocyanate molecules incorporated into the final product varies depending on the specific N-acylbenzotriazole used. figshare.comacs.org

| N-Acylbenzotriazole Type | Incorporated Isocyanate Molecules | Resulting Polycyclic Heteroaromatic |

| Higher Alkanoyl (e.g., Propanoyl) | 3 | Quinoline derivatives |

| Acetyl | 3 | Pyrimidino[5,4-c]quinoline derivatives |

| Acetoacetyl | 4 | Benzo[b]-1,8-naphthyridine derivatives |

| Aroyl | 2 | Phenanthridine derivatives |

| Cinnamoyl | 2 | Indolo[2,3-b]quinoline derivatives |

N-Acylbenzotriazoles as Catalysts and Ligands

Beyond their role as stoichiometric reagents, N-acylbenzotriazoles have demonstrated significant potential as both ligands and catalysts in organic synthesis. thieme-connect.combohrium.com The benzotriazole moiety possesses unique ligation sites that can coordinate with metal centers, making these compounds effective ligands in transition metal catalysis. bohrium.comresearchgate.net

For instance, N-acylbenzotriazole-based complexes of Rhodium(I) and Ruthenium(III) have been successfully employed as hydrogenation catalysts. bohrium.com In another key example, the Tiwari group utilized N-acylbenzotriazoles as ligands in a copper-catalyzed intramolecular cyclization for the synthesis of benzoxazoles. bohrium.com The ability of the benzotriazole ring's nitrogen atoms to act as donors enhances the bidentate nature of these ligands, facilitating catalytic transformations like C-C, C-N, C-O, and C-S coupling reactions. researchgate.net This dual functionality underscores the immense value and versatility of the N-acylbenzotriazole scaffold in advancing synthetic methodologies.

Role in Polymer Synthesis

While direct and extensive research detailing the specific role of this compound in polymer synthesis is not widely documented, its classification as an N-acylbenzotriazole provides a strong indication of its potential applications in this field. N-acylbenzotriazoles are recognized as versatile and efficient acylating agents, and their derivatives, particularly bis(N-acylbenzotriazoles) derived from dicarboxylic acids, have been identified as useful in polymer synthesis. organic-chemistry.org

The utility of N-acylbenzotriazoles in polymerization reactions stems from their ability to function as stable and reactive monomers or precursors for creating polymer chains. Unlike more reactive acylating agents such as acyl chlorides, N-acylbenzotriazoles are typically stable, crystalline solids that can be stored at room temperature without decomposition. scielo.org.mx This stability, combined with their reactivity towards nucleophiles, makes them valuable in various polymerization techniques.

One of the primary proposed roles for compounds like this compound in polymer synthesis is in the formation of polyamides. In this context, a dicarboxylic acid can be converted into a bis(N-acylbenzotriazole). This activated monomer can then react with a diamine in a polycondensation reaction to form a polyamide. The benzotriazole moiety acts as a good leaving group, facilitating the formation of the amide bond that constitutes the polymer backbone. This method offers a milder alternative to traditional methods that often require harsh conditions.

The general reactivity of N-acylbenzotriazoles suggests that this compound could potentially be utilized in the synthesis of polymers where a propanoyl group is incorporated into the polymer structure.

Below is a table summarizing the potential role and advantages of using N-acylbenzotriazole derivatives in polymer synthesis, which can be extrapolated to this compound.

| Feature | Role/Advantage in Polymer Synthesis | Reference |

| Reactivity | Acts as an efficient acylating agent for nucleophiles like amines and alcohols. | organic-chemistry.org |

| Stability | Generally stable, crystalline solids, allowing for easier handling and storage compared to acyl chlorides. | scielo.org.mx |

| Reaction Conditions | Enables polymerizations under neutral and milder conditions. | organic-chemistry.org |

| Monomer Type | Bis(N-acylbenzotriazoles) derived from dicarboxylic acids are effective monomers for polycondensation. | organic-chemistry.org |

| Polymer Type | Primarily used in the synthesis of polyamides and potentially other polymers requiring acylation reactions. | scielo.org.mxorganic-chemistry.org |

It is important to note that while the functional group chemistry of N-acylbenzotriazoles strongly supports these potential applications, specific research employing this compound in polymer synthesis is an area that requires further investigation to be fully substantiated.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

In a ¹H NMR spectrum of 1-(1H-1,2,3-benzotriazol-1-yl)propan-1-one, distinct signals would be expected for the protons of the benzotriazole (B28993) ring and the propanoyl group. The four aromatic protons on the benzotriazole ring would typically appear as complex multiplets in the downfield region (approximately 7.5-8.5 ppm). The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the propanoyl group would appear further upfield. The methylene protons, being adjacent to the carbonyl group, would be expected to resonate as a quartet, while the terminal methyl protons would appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Benzotriazole) | 7.5 - 8.5 | Multiplet |

| Methylene (-CH₂) | ~3.0 - 3.5 | Quartet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the aromatic carbons of the benzotriazole ring, and the aliphatic carbons of the propanoyl chain. The carbonyl carbon is typically the most deshielded, appearing significantly downfield (around 170-180 ppm). The aromatic carbons would resonate in the 110-145 ppm range, while the methylene and methyl carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (Benzotriazole) | 110 - 145 |

| Methylene (-CH₂) | 30 - 40 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the range of 1680-1720 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching vibrations from the benzotriazole ring system.

Table 3: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1680 - 1720 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₉N₃O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (175.19 g/mol ). Common fragmentation pathways could involve the loss of the propanoyl group or cleavage of the benzotriazole ring.

X-ray Crystallography for Solid-State Structure Elucidation

Isomeric Composition in Crystalline Phase

The isomeric composition of this compound in the crystalline phase is a critical aspect of its structural characterization. The benzotriazole moiety, in its unsubstituted form, can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The hydrogen atom can reside on either the N1 or N2 position of the triazole ring. However, upon acylation, such as in the formation of this compound, the position of the acyl group becomes fixed, leading to the possibility of different isomers.

Research into the acylation of benzotriazole has shown that the reaction predominantly yields the 1-acyl-1H-1,2,3-benzotriazole isomer. This regioselectivity is attributed to the greater thermodynamic stability of the 1-substituted isomer compared to the 2-substituted counterpart. Consequently, in the crystalline phase obtained from typical synthesis and purification procedures, this compound is expected to exist exclusively as the 1-acyl isomer.

While a specific single-crystal X-ray diffraction study for this compound is not widely available in published literature, extensive crystallographic data on analogous N-acylbenzotriazoles provides significant insight into its expected solid-state structure. These related compounds consistently crystallize as the 1-acyl isomer, reinforcing the understanding of the isomeric purity of acylated benzotriazoles in their crystalline form.

The structural characteristics of these crystalline N-acylbenzotriazoles are well-defined. For instance, in a related compound, 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one, the benzotriazole fragment and the benzene (B151609) ring form a significant dihedral angle. nih.gov This feature of a non-planar arrangement between the benzotriazole system and the acyl substituent's side chain is a common structural motif in this class of compounds.

Based on the analysis of similar crystal structures, the following table summarizes the expected crystallographic parameters for this compound. It is important to note that these are inferred values and await experimental verification through a dedicated crystallographic study of the specific compound.

| Parameter | Expected Value/Characteristic |

|---|---|

| Isomer | This compound (1-acyl isomer) |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Molecular Geometry | The propanoyl group is attached to the N1 position of the benzotriazole ring. |

| Conformation | A dihedral angle is expected between the plane of the benzotriazole ring and the propanoyl group. |

| Intermolecular Interactions | Weak intermolecular forces such as C—H···N and C—H···O hydrogen bonds, as well as π-π stacking interactions, are likely to be present, contributing to the stability of the crystal lattice. |

An article focusing on the computational chemistry and mechanistic insights of “this compound” cannot be generated at this time. A thorough search for specific scientific literature containing the required detailed research findings for this exact compound has been unsuccessful.

The instructions require a comprehensive and scientifically accurate article structured around a detailed outline, including data from Density Functional Theory (DFT) calculations, theoretical investigations of reaction mechanisms and transition states, and the prediction of reactivity and selectivity.

While general information on the reactivity and synthesis of the broader class of N-acylbenzotriazoles is available, specific computational studies and the associated data for this compound could not be located in the public domain. Therefore, creating an article that is both scientifically accurate and strictly adheres to the requested outline with detailed findings and data tables is not possible.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Methodologies

While established methods for synthesizing N-acylbenzotriazoles exist, future research will likely focus on developing more environmentally friendly, efficient, and cost-effective protocols. Current methods often rely on reagents like thionyl chloride or tosyl chloride. mdpi.comresearchgate.net Emerging trends point towards methodologies that minimize waste and avoid harsh chemicals.

Recent advancements include the use of trichloroacetonitrile (B146778) (CCl₃CN) to activate carboxylic acids for reaction with benzotriazole (B28993), a method applicable to both aromatic and aliphatic N-acylbenzotriazoles. thieme-connect.com Another innovative approach utilizes trichloroisocyanuric acid (TClCA) and triphenylphosphine (B44618) (PPh₃) under mild, base-free conditions, accommodating a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants. organic-chemistry.org These newer methods represent a significant step forward, addressing the limitations of older techniques that often involved harsh conditions or expensive reagents. organic-chemistry.org

Future work could explore catalyst-driven processes or one-pot syntheses that further streamline the production of 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one. The goal is to enhance yield, reduce reaction times, and broaden the applicability to industrial-scale synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for N-Acylbenzotriazoles

| Method | Reagents | Conditions | Advantages |

| Traditional Method | Thionyl Chloride (SOCl₂) / Benzotriazole | Stirring at 25°C | Effective for various acids mdpi.com |

| Trichloroacetonitrile Activation | Carboxylic Acid, CCl₃CN, Benzotriazole | In situ reaction | Feasible for both aromatic and aliphatic acids thieme-connect.com |

| TClCA/PPh₃ Method | Trichloroisocyanuric Acid, Triphenylphosphine | Mild, base-free | High yields, environmentally friendly, wide substrate scope organic-chemistry.org |

| Tosyl Chloride Activation | Carboxylic Acid, Tosyl Chloride | One-pot synthesis | High yields, simple work-up, short reaction times researchgate.net |

Exploration of Expanded Substrate Scope and Reaction Diversity

This compound is a proficient propanoylating agent. N-acylbenzotriazoles are known for their utility in N-acylation, C-acylation, and the synthesis of esters and amides. thieme-connect.com Future studies should aim to systematically explore the full extent of its reactivity with a broader range of nucleophiles and substrates.

The versatility of N-acylbenzotriazoles has been demonstrated in their reactions with amines, alcohols, and even organozinc reagents. thieme-connect.comresearchgate.net They have been successfully used to synthesize a variety of compounds, including:

Primary, secondary, and tertiary amides with high yields. thieme-connect.com

Biologically active 5-substituted-2-ethoxy-1,3,4-oxadiazoles. thieme-connect.com

Amino acid conjugates of various antibiotics. thieme-connect.com

Benzoxazoles through a Lewis-acid-mediated ring cleavage and cyclization. researchgate.net

A key area for expansion is in the field of peptide synthesis, where N-acylbenzotriazoles can be used for creating dipeptides and tripeptides, preserving chirality throughout the process. mdpi.comacs.org Research into its application for acylating weakly nucleophilic substrates, which are often challenging for traditional reagents, could also yield valuable synthetic tools. arkat-usa.org

Integration with Flow Chemistry and Automated Synthesis

The stability and solid-state nature of many N-acylbenzotriazoles make them ideal candidates for integration into continuous flow chemistry and automated synthesis platforms. organic-chemistry.orgresearchgate.net Flow chemistry offers numerous advantages over batch processing, including improved safety, better reaction control, higher yields, and easier scalability. polimi.it

The synthesis of N-acylbenzotriazoles themselves can be performed in flow, providing a continuous supply of the activated reagent for subsequent reactions. researchgate.net This approach is particularly beneficial for reactions that are exothermic or involve hazardous intermediates. Future research should focus on developing robust flow protocols for the synthesis and subsequent use of this compound. This would enable its use in multi-step automated syntheses, significantly accelerating the discovery and production of new molecules for pharmaceuticals and materials science. researchgate.netpolimi.it

Design and Synthesis of Complex Architectures

N-acylbenzotriazoles serve as crucial building blocks for constructing complex molecular architectures. Their ability to act as reliable acylating agents facilitates the stepwise assembly of intricate structures. researchgate.net Future applications in this area could involve the use of this compound in the total synthesis of natural products or in the creation of novel heterocyclic scaffolds. snnu.edu.cn

For instance, the denitrogenative annulation of 1,2,3-triazoles is a powerful strategy for preparing nitrogen-rich molecules, and N-acylbenzotriazoles can be key precursors in such transition-metal-catalyzed reactions. snnu.edu.cn Furthermore, their role in multicomponent reactions could be explored to rapidly generate molecular diversity from simple starting materials. researchgate.net The development of protocols for creating unsymmetrically substituted diamines using two different N-acylbenzotriazoles highlights their potential for building complex and pharmaceutically important targets. researchgate.net

Role in Advanced Materials Science (e.g., for Polymers with Specific Functionalities)

The application of this compound in materials science, particularly in polymer chemistry, is a burgeoning field of research. N-acylbenzotriazoles can be used to introduce specific functionalities into polymer chains. For example, N-(methacryloyloxymethyl)benzotriazole has been copolymerized to create polymers for corrosion protection on mild steel. scispace.com

Future research could investigate the use of this compound to synthesize polymers with tailored properties. By incorporating the propanoyl group, polymers could be endowed with specific physical or chemical characteristics relevant for applications in coatings, adhesives, or biomedical devices. The benzotriazole moiety itself can impart useful properties, such as UV stability or metal-chelating abilities, which could be exploited in the design of advanced functional materials.

Continued Investigation into Catalytic Applications

While primarily used as a stoichiometric reagent, the potential for this compound and related structures in catalysis warrants further investigation. The benzotriazole unit can act as a ligand for transition metals, suggesting that metal complexes derived from N-acylbenzotriazoles could exhibit catalytic activity. nih.govrsc.org

Future studies could explore the design of catalysts where the N-acylbenzotriazole framework is an integral part of the ligand system. These catalysts could be applied to a range of organic transformations. Additionally, research into the denitrogenative reactions of N-acylbenzotriazoles, which can be co-catalyzed by metals like silver and palladium, opens avenues for catalytic cycles that generate valuable products such as benzoxazinones. snnu.edu.cn

Further Computational Studies for Deeper Mechanistic Understanding

To fully exploit the synthetic potential of this compound, a deeper understanding of its reaction mechanisms is essential. Computational studies, such as Density Functional Theory (DFT) calculations, can provide invaluable insights into transition states, reaction pathways, and the factors governing reactivity and selectivity.

Future computational work should focus on modeling the acylation reactions of this compound with various nucleophiles. Such studies can help rationalize experimental observations, predict the outcomes of new reactions, and guide the design of more efficient synthetic protocols. uliege.be For example, computational analysis has been used to understand the relative acyl-transfer reactivity of different esters, and similar approaches could illuminate the unique properties of N-acylbenzotriazoles. uliege.be Mechanistic studies involving radical-scavenging experiments and kinetic isotope effect (KIE) measurements can also complement computational work to build a comprehensive picture of the reaction mechanisms. snnu.edu.cn

Q & A

Q. How do researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodology : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Validate binding poses via molecular dynamics (50 ns trajectories) to assess stability. If IC₅₀ values conflict with docking scores, consider off-target effects or metabolite interference. Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (kₐ/kₐ) and refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.